trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxycarbonyl-vinyl group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxycarbonyl-Vinyl Group: This step involves the addition of a methoxycarbonyl-vinyl group to the piperidine ring. This can be achieved through a Michael addition reaction using suitable reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl-vinyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the design of biologically active molecules and drug candidates.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its interactions with biological targets and its pharmacokinetic properties.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial applications.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The methoxycarbonyl-vinyl group and the piperidine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
trans-4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
trans-4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
Uniqueness:
- The presence of the benzyl ester group in trans 4-(2-Methoxycarbonyl-vinyl)-piperidine-1-carboxylic acid benzyl ester can influence its reactivity and biological activity compared to its methyl and ethyl ester counterparts.
- The compound’s specific substitution pattern and functional groups contribute to its unique properties and potential applications.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
benzyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-21-16(19)8-7-14-9-11-18(12-10-14)17(20)22-13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3/b8-7+ |
InChI Key |
CVPIHSDATFCHKU-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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